4-Methyl-9h-pyrido[2,3-b]indole
Overview
Description
4-Methyl-9h-pyrido[2,3-b]indole is a heterocyclic aromatic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is known for its unique structure, which includes a pyridine ring fused to an indole moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-9h-pyrido[2,3-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole structure. For this compound, specific starting materials and conditions are used to introduce the methyl group at the 4-position and the pyridine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-9h-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the indole ring or the pyridine ring, leading to different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the indole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or nitro groups.
Scientific Research Applications
4-Methyl-9h-pyrido[2,3-b]indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound’s biological activity makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anticancer, antiviral, and antimicrobial properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-9h-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication.
Comparison with Similar Compounds
4-Methyl-9h-pyrido[2,3-b]indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Harmane: Another indole derivative with neurotoxic properties.
The uniqueness of this compound lies in its specific structure, which combines a methyl group at the 4-position and a pyridine ring, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-9H-pyrido[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-7-13-12-11(8)9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOULEPPXLEANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927336 | |
Record name | 4-Methyl-9H-pyrido[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13174-97-5 | |
Record name | 4-Methyl-alpha-carboline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-9H-pyrido[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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